molecular formula C9H8N2O B156356 1H-Indole-7-carboxamide CAS No. 1670-89-9

1H-Indole-7-carboxamide

Cat. No. B156356
CAS RN: 1670-89-9
M. Wt: 160.17 g/mol
InChI Key: OXCXIABGNNQZOF-UHFFFAOYSA-N
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Description

1H-Indole-7-carboxamide is a chemical compound that belongs to the indole family, which is a group of compounds known for their presence in natural products and pharmaceuticals. The indole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 7-carboxamide substitution on the indole ring indicates the presence of a carboxamide group at the seventh position of the indole core.

Synthesis Analysis

The synthesis of various 1H-indole carboxamide derivatives has been explored in several studies. For instance, a base-controlled synthesis of 2-substituted 1H-indole-3-carboxamides has been developed using PdCl(2)-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, which proceeds smoothly at ambient temperature . Another study reports a one-pot multicomponent synthesis of heteroarylogous 1H-indole-3-carboxamidines, exploiting the ability of the indole nucleus to interrupt the classical Ugi reaction . Additionally, a one-pot synthesis method has been developed for 2-amino-indole-3-carboxamides starting from 2-halonitrobenzene and cyanoacetamides .

Molecular Structure Analysis

The molecular structure of 1H-indole carboxamide derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of N-methyl-1H-indole-2-carboxamide was determined by single crystal X-ray diffraction, revealing a planar molecular structure and the formation of centrosymmetric dimeric rings through N-H ------ O hydrogen bonds . Similarly, the three-dimensional structure of an indole acetamide derivative was determined using single crystal X-ray diffraction studies, and its geometry optimization was performed using density functional theory calculations .

Chemical Reactions Analysis

1H-Indole carboxamides can undergo various chemical reactions. The carbonyl group in 1H-indole-3-carboxaldehyde derivatives, for example, facilitates C–C and C–N coupling reactions and reductions, making them key intermediates for the preparation of biologically active compounds and indole alkaloids . The reactivity of these compounds allows for the synthesis of a wide range of heterocyclic derivatives with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indole carboxamides are influenced by their molecular structure. The presence of substituents on the indole ring can affect the compound's solubility, melting point, and stability. For instance, the planarity of the molecule and the intermolecular hydrogen bonding can impact the crystal packing and, consequently, the melting point . The electronic properties, such as the distribution of electron density across the molecule, can be studied through analyses of the frontier molecular orbitals, which provide insights into the electronic charge transfer within the molecule .

Scientific Research Applications

Allosteric Modulation of Dopamine D2 Receptor

1H-Indole-7-carboxamide derivatives have been explored for their role in modulating the dopamine D2 receptor. Specifically, they have been shown to negatively modulate the binding of dopamine, indicating potential applications in neurological and psychiatric disorders (Mistry et al., 2015).

Synthesis and Chemical Reactions

The chemical properties of 1H-Indole-7-carboxamide have been utilized in various synthetic applications. For example, its coupling with aryl boronic acids via Rh(III) catalysis has been reported, showing its versatility in creating diverse chemical structures (Zheng, Zhang, & Cui, 2014). Additionally, routes for synthesizing diversely functionalized indoles, including 4-alkoxyindole-7-carboxamides, have been developed, indicating its significance in medicinal chemistry (Grant et al., 2011).

Inhibition of Monoamine Oxidase B

Certain 1H-Indole-7-carboxamide derivatives have been discovered as potent inhibitors of monoamine oxidase B (MAO-B), a target for treating neurodegenerative diseases. These compounds have demonstrated selectivity and reversibility in inhibition, suggesting their potential as therapeutic agents (Tzvetkov et al., 2014).

Modulation of Cannabinoid Receptors

1H-Indole-7-carboxamide analogs have been studied as allosteric modulators of cannabinoid receptors. This research suggests potential applications in developing novel treatments for disorders related to these receptors (Piscitelli et al., 2012).

Anticancer Applications

A study on novel pyrazole–indole hybrids, including 1H-Indole-7-carboxamide derivatives, has shown promising anticancer activities. These compounds have demonstrated significant inhibition of various cancer cell lines, highlighting their potential in oncology (Hassan et al., 2021).

Optimization for Cannabinoid Receptor Modulation

Further research into optimizing the chemical functionalities of 1H-Indole-7-carboxamides has led to the development of more potent allosteric modulators for the cannabinoid receptor 1 (CB1). These developments are crucial for understanding and manipulating CB1 receptor activity (Khurana et al., 2014).

Anion Binding Properties

Studies have shown that 1H-Indole-7-carboxamide derivatives can bind anions such as halides, acetate, and nitrate. This property is significant for applications in analytical and separation chemistry (Makuc et al., 2009).

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .

properties

IUPAC Name

1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCXIABGNNQZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540109
Record name 1H-Indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-7-carboxamide

CAS RN

1670-89-9
Record name 1H-Indole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
A Takács, D Marosvölgyi-Haskó, Z Kabak-Solt… - Tetrahedron, 2016 - Elsevier
Palladium-catalysed aminocarbonylation of 7-iodoindole derivatives (the parent compound and 5-bromo-7-iodoindole), as well as 5-iodoindole with various primary and secondary …
Number of citations: 23 www.sciencedirect.com
PP Jadhav, NM Kahar, SG Dawande - Organic Letters, 2021 - ACS Publications
… Similarly, the 1-methyl-N-propyl-1H-indole-7-carboxamide also underwent an alkenylation reaction with acrylates to afford products 3g–3i in 85–90% yield. Further, we examined the …
Number of citations: 3 pubs.acs.org
TJ Rimele, TJ Caggiano, SK Buckley… - Arzneimittel …, 1989 - europepmc.org
… -(1-hydroxy-2-amino-ethyl)-1H-indole-7-carboxamide) and a series of related compounds. AY-… Optimal alpha 1-adrenoceptor agonist activity in the 1H-indole-7-carboxamide series was …
Number of citations: 4 europepmc.org
M Mielczarek, RV Thomas, C Ma, H Kandemir… - Bioorganic & medicinal …, 2015 - Elsevier
Our ongoing research focused on targeting transcription initiation in bacteria has resulted in synthesis of several classes of mono-indole and mono-benzofuran inhibitors that targeted …
Number of citations: 37 www.sciencedirect.com
JM de Souza, BR Fazolo, JWF Lacerda… - Photochemistry and …, 2020 - Wiley Online Library
We report the synthesis of twelve indole derivatives bearing nitro or amide groups via Fischer indole methodology followed by reduction/acetylation and amidation reactions. After …
Number of citations: 11 onlinelibrary.wiley.com
JVLNS Rao, KK Hotha, L Somerset - 2012 - academia.edu
… Silodosin (Fig.1) chemically 1-(3-Hydroxypropyl) -5-[(2R) -2-({2-[2-(2,2,2trifluoroethoxy)phenoxy]ethyl} amino) propyl]-2,3-dihydro-1H-indole-7-carboxamide,its molecular formula is …
Number of citations: 8 www.academia.edu
SW Grant, TF Gallagher, MA Bobko, C Duquenne… - Tetrahedron letters, 2011 - Elsevier
… , and dried to give 4-benzyloxy-3-cyano-1H-indole-7-carboxamide (15, 4.27 g, 14.7 mmol, 96%) … filtration to give 3-cyano-4-hydroxy-1H-indole-7-carboxamide (16, 3.00 g, 6 wt % DMF …
Number of citations: 13 www.sciencedirect.com
K Akiyama, M Hora, R Yamagishi… - The Japanese Journal of …, 2002 - jstage.jst.go.jp
… Compounds and solutions KMD-3213 ((-)-1-(3-hydroxypropyl)-5-((2R)-2-{[2({2-[(2,2,2-trifluoroethyl)oxy]phenyl}oxy)ethyl]amino} propyl)-2,3-dihydro-1H-indole-7-carboxamide) dihyro…
Number of citations: 17 www.jstage.jst.go.jp
S Tatemichi, S Kiguchi, M Kobayashi… - …, 2006 - thieme-connect.com
… cardiovascular effects of silodosin (CAS 160970-54-7, (-)-1-(3-hydroxypropyl)5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy) phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide, …
Number of citations: 20 www.thieme-connect.com
SJR PrachiBhamre - Indo Am. J. Pharm. Res, 2014 - academia.edu
… Silodosin, chemically known as (-)-1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)-phenoxy] ethyl} amino) propyl] -2,3-dihydro-1H-indole-7-carboxamide (figure 1),isused for …
Number of citations: 13 www.academia.edu

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